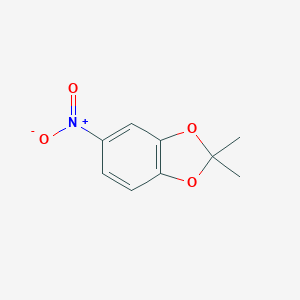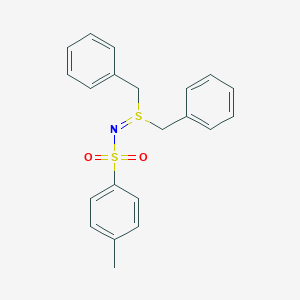
Tosyliminodibenzylsulfur(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tosyliminodibenzylsulfur(IV) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a sulfonamide derivative that contains an imine functional group and two benzyl groups. Tosyliminodibenzylsulfur(IV) is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
Tosyliminodibenzylsulfur(IV) has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It works by binding to the cell membrane and causing structural damage, leading to cell death. The imine functional group in Tosyliminodibenzylsulfur(IV) is believed to play a crucial role in its mechanism of action.
Effets Biochimiques Et Physiologiques
Tosyliminodibenzylsulfur(IV) has been shown to have low toxicity in animal models, making it a potential candidate for further development. It has been studied for its potential use as an antifungal agent, and has been shown to be effective against various strains of fungi. Tosyliminodibenzylsulfur(IV) has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Tosyliminodibenzylsulfur(IV) is its low toxicity, which makes it a potential candidate for further development. It is also relatively easy to synthesize using various methods, making it accessible to researchers. However, one limitation of Tosyliminodibenzylsulfur(IV) is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on Tosyliminodibenzylsulfur(IV). One area of research could focus on its potential use as an antifungal agent, particularly in the treatment of fungal infections in humans. Another area of research could focus on its potential use as a ligand in coordination chemistry, where it could be used to synthesize new compounds with unique properties. Additionally, further research could be conducted on the mechanism of action of Tosyliminodibenzylsulfur(IV) to gain a better understanding of how it works and how it could be optimized for various applications.
Méthodes De Synthèse
Tosyliminodibenzylsulfur(IV) can be synthesized using various methods, including the reaction of tosyl chloride with benzylamine, followed by the reaction of the resulting tosylbenzylamine with sulfur dioxide. Another method involves the reaction of benzylamine with sulfur dioxide and tosyl chloride. The resulting product is purified using recrystallization or chromatography.
Applications De Recherche Scientifique
Tosyliminodibenzylsulfur(IV) has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a precursor for the synthesis of other compounds. Tosyliminodibenzylsulfur(IV) has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
3249-66-9 |
|---|---|
Nom du produit |
Tosyliminodibenzylsulfur(IV) |
Formule moléculaire |
C21H21NO2S2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N-(dibenzyl-λ4-sulfanylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S2/c1-18-12-14-21(15-13-18)26(23,24)22-25(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
Clé InChI |
YDRMOPAGTSDCFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
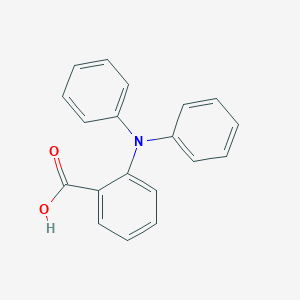
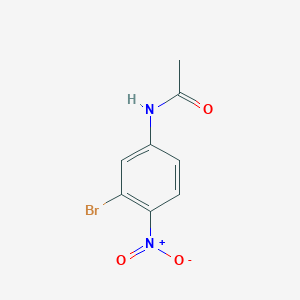
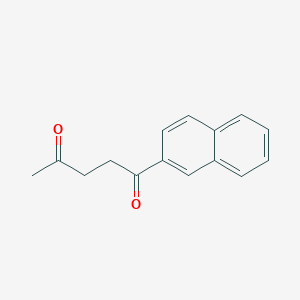
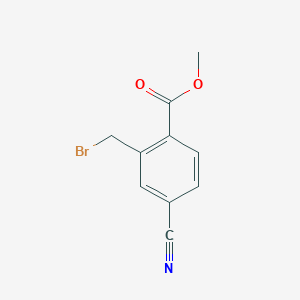
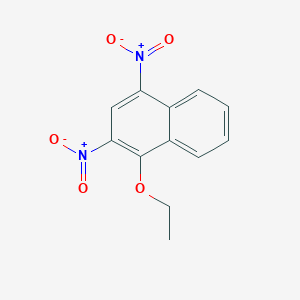
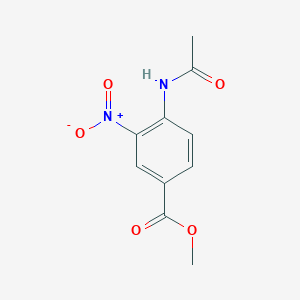
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
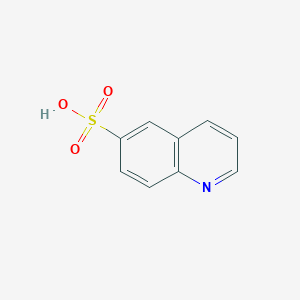
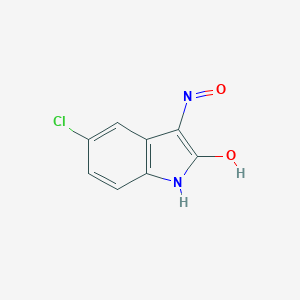
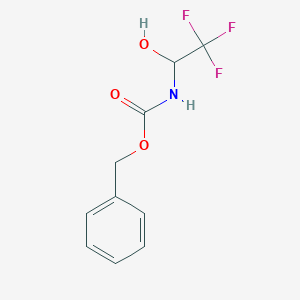
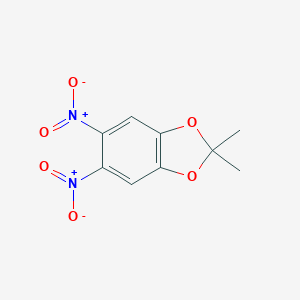
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
